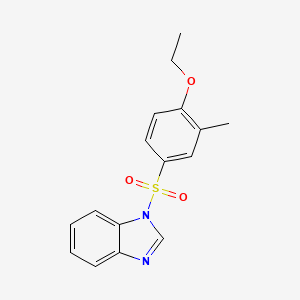![molecular formula C14H15N3O2S B2485125 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1796946-83-2](/img/structure/B2485125.png)
6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been extensively studied. These compounds are synthesized through various chemical reactions, including cycloaddition, Diels–Alder reactions, and multicomponent reactions, aiming to explore their structural and electronic properties. The characterization of these compounds involves advanced spectroscopic techniques, confirming their complex structures and establishing the foundation for further biological studies (Sharma et al., 2005), (Elattar & Mert, 2016).
Potential Biological Applications
Antimicrobial Activity : Several pyrimidine derivatives have been evaluated for their antimicrobial properties. Research suggests that modifications in the pyrimidine ring, such as the introduction of electronegative groups, can significantly influence the antimicrobial activity of these compounds. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Cieplik et al., 2011).
Antitumor and Antihypertensive Activities : The derivatives of pyrimidines, including the this compound, have shown promising results in antitumor and antihypertensive studies. The exploration of these compounds involves the synthesis of various derivatives and testing their biological activities, providing insights into their potential therapeutic applications (Rana et al., 2004).
Optoelectronic Applications : The structural and electronic exploration of thiopyrimidine derivatives, including studies on their linear and nonlinear optical properties, suggests potential applications in the fields of medicine and nonlinear optics. These studies emphasize the importance of the pyrimidine ring in various biological and technological applications (Hussain et al., 2020).
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, which share a similar structure, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential wide range of biological activities . For instance, it may influence the de novo synthesis of purine and pyrimidine nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Compounds with similar structures have shown significant cytotoxic activities against various cancer cell lines .
Safety and Hazards
The safety and hazards associated with pyrimidines and their derivatives would depend on their specific chemical structure and properties. For instance, p-Toluenesulfonic acid, a related compound, is known to be a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes and proteins, often inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine remains to be determined. Pyrimidine derivatives often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrimidine derivatives are generally stable and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It’s common for the effects of pyrimidine derivatives to vary with dosage, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine metabolism in humans involves the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides .
Transport and Distribution
Many pyrimidine derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
The localization of a protein or compound can be predicted using various computational tools .
Eigenschaften
IUPAC Name |
6-(3-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-3-2-4-13(7-11)20(18,19)17-6-5-14-12(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUMWPZPIGRDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
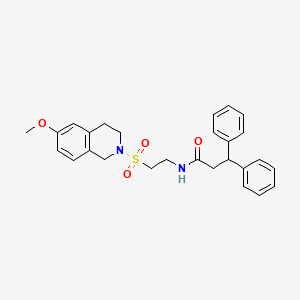
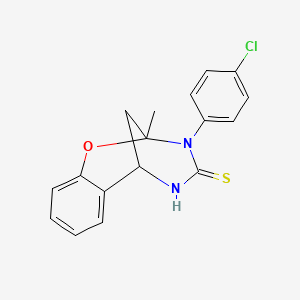

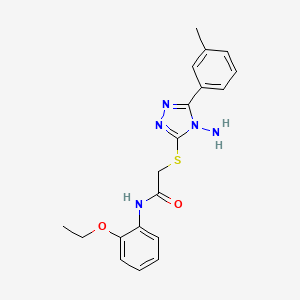
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)
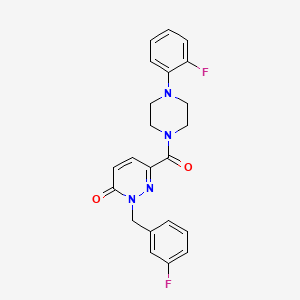
![Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2485055.png)
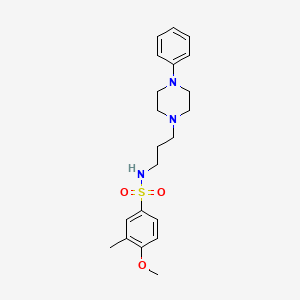
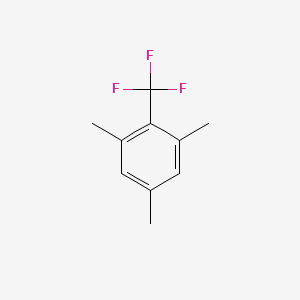
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485061.png)
![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)
![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)
